![molecular formula C18H21ClN2O2 B2425574 2-(4-methoxybenzyl)-1-(2-methoxyethyl)-1H-benzo[d]imidazole hydrochloride CAS No. 1215660-16-4](/img/structure/B2425574.png)
2-(4-methoxybenzyl)-1-(2-methoxyethyl)-1H-benzo[d]imidazole hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of imidazole derivatives often involves the reaction of glyoxal and formaldehyde in ammonia . A common method for the synthesis of 2-mercaptoimidazoles involves oxidative diazotization of the readily installed 2-hydroxy-4-methoxy-5-amino-benzyl (Hmab) to give 2-hydroxy-4-methoxy-5-diazonium-benzyl (Hmdab) by combining soamyl nitrite (IAN)/HBF 4, and reductive elimination of Hmdab to give the desired Hmb by 1,2-ethanedithiol (EDT) .Molecular Structure Analysis
The molecular structure of this compound is based on the imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .Chemical Reactions Analysis
Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . The bonds formed in the reaction are highlighted by being red colored throughout the review and the standard numbering of imidazoles is used in the description of disconnections .Physical And Chemical Properties Analysis
Imidazole is a highly polar compound, as seen by a calculated dipole of 3.61D, and is completely soluble in water . The compound 2-(4-methoxybenzyl)-1-(2-methoxyethyl)-1H-benzo[d]imidazole hydrochloride has a molecular weight of 332.83.Scientific Research Applications
Antimicrobial and Antibacterial Studies
One area of application involves the synthesis and study of p-methoxybenzyl-substituted and benzyl-substituted N-heterocyclic carbene (NHC) silver complexes, which have shown promising antibacterial activity. The synthesis of these NHC precursors and their subsequent treatment with silver(I) acetate resulted in complexes that exhibited high antibacterial activity against both Gram-negative and Gram-positive bacteria. This suggests their potential use in developing new antibacterial agents (Patil et al., 2010).
Anticancer Research
In the realm of anticancer research, derivatives of the mentioned compound have been investigated for their cytotoxic effects. Preliminary in vitro testing on the Caki-1 cell lines for NHC-silver complexes derived from these precursors demonstrated significant cytotoxicity, suggesting their potential application in cancer treatment (Patil et al., 2010).
Organic Synthesis and Protective Groups
The compound and its related structures find use in organic synthesis, particularly as protecting groups. For example, 4-methoxy-α-methylbenzyl esters, derived from related chemical structures, have been developed as new protecting groups for carboxylic acids, demonstrating the versatility of these compounds in synthetic organic chemistry (Yoo et al., 1990).
Antioxidant Properties
Research into the antioxidant properties of these compounds has also been conducted. Studies focusing on the synthesis and evaluation of novel 1H-benzimidazole derivatives have highlighted their potential antioxidant activities. This indicates their possible use in developing therapeutic agents aimed at combating oxidative stress-related diseases (Alp et al., 2015).
Detection and Sensing Applications
Furthermore, hydroxy- and methoxy-substituted inorganic receptors based on similar compounds have been designed for the dual detection of Ag+ and CN− ions in aqueous media. This application demonstrates the potential of these chemical structures in the development of novel sensors for environmental monitoring and safety (Obali, 2020).
Future Directions
The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .
properties
IUPAC Name |
1-(2-methoxyethyl)-2-[(4-methoxyphenyl)methyl]benzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2.ClH/c1-21-12-11-20-17-6-4-3-5-16(17)19-18(20)13-14-7-9-15(22-2)10-8-14;/h3-10H,11-13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKYPROGORTCFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2N=C1CC3=CC=C(C=C3)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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